(2S,3R)-2,3,6,8,9-Pentahydroxy-3-[(Z)-2-hydroxy-4-oxopent-2-enyl]-10-(3-methylbut-2-enyl)-2,4-dihydroanthracen-1-one
Overview
Description
Neosartoricin B is a polyketide produced in A. nidulans heterologously expressing dermatophyte-derived polyketide synthase genes.
Scientific Research Applications
Synthesis and Chemical Reactions
Research on related anthracene derivatives and their chemical behaviors provides insights into synthetic pathways and the potential reactivity of complex organic molecules. For example, studies on the acid-catalyzed cyclization of anthracenol derivatives to homotriptycenes reveal the facilitation of transannular ring closure under specific conditions, indicating a method for synthesizing pentacyclic systems from anthracenone derivatives (Gao, Cao, Xu, & Meier, 2006). This type of reaction could be relevant for synthesizing or modifying compounds similar to the one , highlighting the importance of understanding chemical reactivity for synthetic applications.
Structural Elucidation and Spectroscopy
The structural analysis of complex organic compounds is crucial for understanding their chemical and physical properties. Research on the total assignment of NMR spectra of prenylated oxanthrones, for instance, provides a framework for the elucidation of chemical structures through spectroscopic techniques (Dos Santos, Nagem, Fonseca e Silva, & Silva, 2000). Techniques such as 2D NMR spectroscopy (HMQC, HMBC, NOESY) are instrumental in establishing the configurations of complex molecules, which is essential for the development of new materials and pharmaceuticals.
Physicochemical Properties and Applications
Understanding the physicochemical properties of organic compounds is vital for determining their potential applications in various fields, including materials science and pharmaceuticals. Studies on the synthesis and properties of novel compounds, such as the development of new dyes for liquid crystal displays or the exploration of antioxidant activities, illustrate the diversity of applications for complex organic molecules (Bojinov & Grabchev, 2003), (Naidu, Kumar, Arulselvan, Reddy, & Lasekan, 2012). These studies not only contribute to our understanding of the chemical and physical behavior of such compounds but also open up pathways for their incorporation into new technologies and therapeutic agents.
Properties
IUPAC Name |
(2S,3R)-2,3,6,8,9-pentahydroxy-3-[(Z)-2-hydroxy-4-oxopent-2-enyl]-10-(3-methylbut-2-enyl)-2,4-dihydroanthracen-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O8/c1-11(2)4-5-15-16-7-13(26)8-18(28)19(16)21(29)20-17(15)10-24(32,23(31)22(20)30)9-14(27)6-12(3)25/h4,6-8,23,26-29,31-32H,5,9-10H2,1-3H3/b14-6-/t23-,24+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHLOOKFZVSRKY-DUYDJFMPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C=C(C=C(C2=C(C3=C1CC(C(C3=O)O)(CC(=CC(=O)C)O)O)O)O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C2C=C(C=C(C2=C(C3=C1C[C@]([C@@H](C3=O)O)(C/C(=C/C(=O)C)/O)O)O)O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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